2-Bromo-5-chloro-1,3-dimethylbenzene
Overview
Description
2-Bromo-5-chloro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a colorless to light yellow liquid with a pungent odor at room temperature . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
2-Bromo-5-chloro-1,3-dimethylbenzene can be synthesized through the substitution of bromobenzene. The specific preparation method involves the reaction of bromobenzene with a methylating agent in the presence of chlorine gas, leading to the methylation of bromobenzene, followed by bromination of the chlorine atom . Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
2-Bromo-5-chloro-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other substituents.
Iodination Reactions: The compound can undergo iodination, where iodine atoms replace the bromine or chlorine atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo these reactions under appropriate conditions.
Common reagents used in these reactions include halogenating agents like chlorine and iodine, as well as various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-chloro-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and other biologically active compounds.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-1,3-dimethylbenzene involves its participation in electrophilic aromatic substitution reactions. In these reactions, the compound forms a sigma-bond with an electrophile, generating a positively charged benzenonium intermediate. This intermediate can then undergo further reactions, such as nucleophilic attack or proton transfer, to yield the final substituted product .
Comparison with Similar Compounds
2-Bromo-5-chloro-1,3-dimethylbenzene can be compared with other similar compounds, such as:
2-Bromo-1,3-dimethylbenzene: This compound lacks the chlorine atom present in this compound.
4-Chloro-2,6-dimethylbromobenzene: This compound has a different substitution pattern on the benzene ring.
2-Bromo-5-methoxy-1,3-dimethylbenzene: This compound has a methoxy group instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-bromo-5-chloro-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMPIQSLDJXNPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415941 | |
Record name | 2-bromo-5-chloro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103724-99-8 | |
Record name | 2-bromo-5-chloro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-chloro-1,3-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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